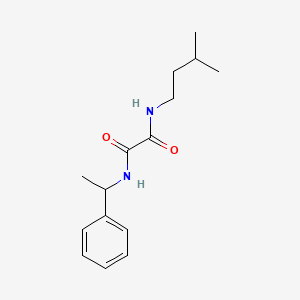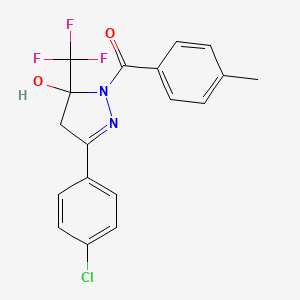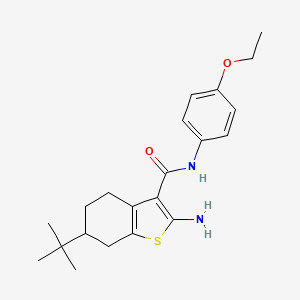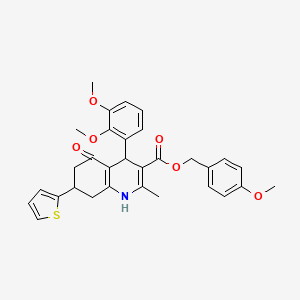![molecular formula C21H23NO4 B3983443 3-[(2,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3983443.png)
3-[(2,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one
Overview
Description
3-[(2,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound is commonly known as DMAC and is synthesized through a multistep process involving various chemical reactions.
Mechanism of Action
The mechanism of action of DMAC involves its ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. DMAC has been found to selectively target cancer cells, leaving normal cells unaffected, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
DMAC has been found to exhibit various biochemical and physiological effects, including the inhibition of cell cycle progression, induction of ROS production, and modulation of various signaling pathways involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
DMAC has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, making it an excellent candidate for in vitro and in vivo studies. However, DMAC's limited solubility in water and low stability under certain conditions can pose challenges in its use in lab experiments.
Future Directions
There are several future directions for DMAC research, including the development of more efficient and cost-effective synthesis methods, the identification of novel DMAC derivatives with improved anticancer properties, and the investigation of DMAC's potential applications in other research fields, such as material science. Further studies are required to fully understand DMAC's mechanism of action and to evaluate its potential as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, DMAC is a promising chemical compound with potential applications in various research fields, including medicinal chemistry, organic synthesis, and material science. Its selective anticancer properties and mechanism of action make it a promising candidate for the development of new cancer drugs. Further studies are required to fully understand DMAC's potential and limitations for lab experiments and to identify novel derivatives with improved properties.
Scientific Research Applications
DMAC has been extensively studied for its potential applications in various research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DMAC has been found to exhibit significant anticancer properties, making it a potential candidate for the development of new cancer drugs.
properties
IUPAC Name |
3-(2,4-dimethoxyanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-24-18-6-4-14(5-7-18)15-10-16(12-17(23)11-15)22-20-9-8-19(25-2)13-21(20)26-3/h4-9,12-13,15,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDJHMFFIFVJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-({4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3983387.png)



![3-(4-bromophenyl)-1-[(4-methoxyphenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983432.png)

![N-[2-(1,3-benzothiazol-2-yl)-4-bromophenyl]acetamide](/img/structure/B3983448.png)

![3-[(4-iodophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3983466.png)

